Computed Lipophilicity (XLogP3-AA) of 2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one Versus the Core Azetidinyl-Pyridazine Scaffold
The target compound possesses a computed XLogP3-AA of 1.8, reflecting the contribution of the 4-bromophenylacetyl substituent to overall lipophilicity. This value is substantially higher than the core 1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone scaffold (PubChem CID 144655820), which has an XLogP3-AA of -0.5, representing a ΔlogP of +2.3 log units [1]. This difference indicates that the 4-bromophenyl group increases membrane permeability potential while maintaining compliance with typical drug-likeness thresholds (XLogP < 5). In comparison, the clinically explored NAMPT inhibitor FK866 has a calculated logP of approximately 2.5, suggesting that the target compound occupies a similar lipophilicity range relevant to cell-based assay performance [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 1-[3-(Pyridazin-3-ylamino)azetidin-1-yl]ethanone (core scaffold): XLogP3-AA = -0.5 |
| Quantified Difference | ΔXLogP3-AA = +2.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This lipophilicity differential directly impacts solubility, permeability, and non-specific binding profiles, making the target compound more suitable for cell-based phenotypic screening than the polar core scaffold.
- [1] PubChem Compound Summaries: CID 131702975 (target) and CID 144655820 (core scaffold). NCBI, 2025. View Source
- [2] Dragovich PS, et al. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent NAMPT inhibitors. Bioorg Med Chem Lett. 2013;23(17):4875-85. View Source
